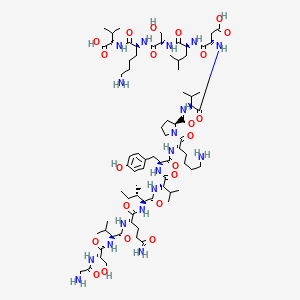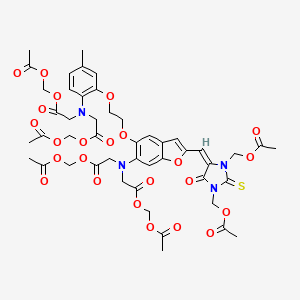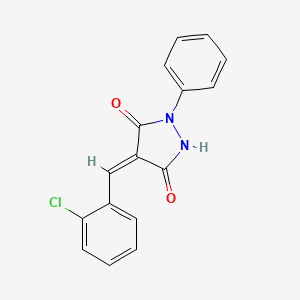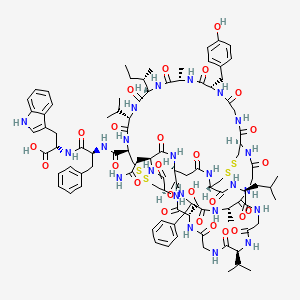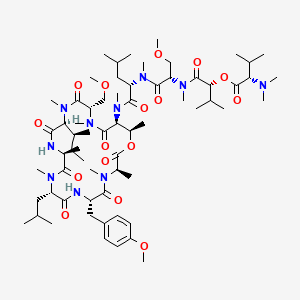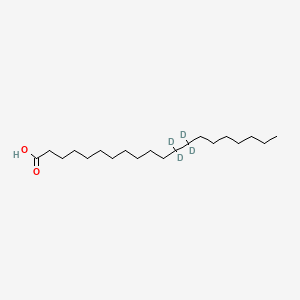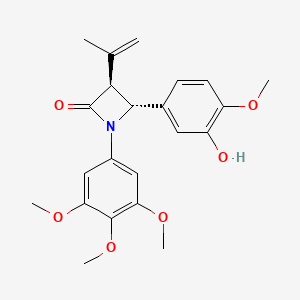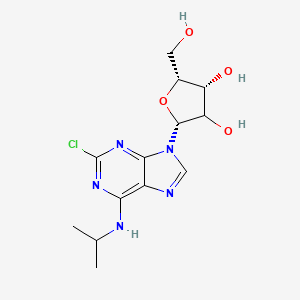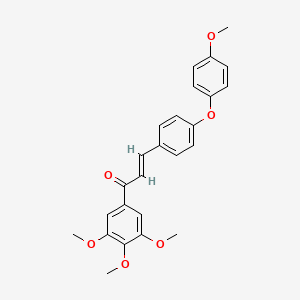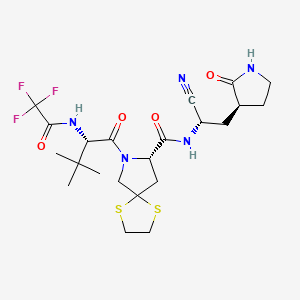
SARS-CoV-2-IN-41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-41 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific proteins involved in the replication and proliferation of the virus, thereby offering a promising avenue for the development of antiviral treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-41 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core aromatic structure.
Functional Group Modifications:
Final Assembly: The final step often involves the coupling of the core structure with specific side chains or functional groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger batch sizes. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-41 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new alkyl or aryl groups.
科学研究应用
SARS-CoV-2-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential antiviral agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
作用机制
SARS-CoV-2-IN-41 exerts its effects by targeting specific proteins involved in the replication of SARS-CoV-2. The compound binds to the active site of the viral protease, inhibiting its activity and preventing the cleavage of viral polyproteins. This disruption of the viral life cycle ultimately inhibits viral replication and reduces the viral load in infected individuals.
相似化合物的比较
Similar Compounds
Remdesivir: Another antiviral compound that targets the viral RNA-dependent RNA polymerase.
Favipiravir: An antiviral agent that induces mutagenesis in the viral genome.
Molnupiravir: A nucleoside analog that inhibits viral replication by causing lethal mutagenesis.
Uniqueness
SARS-CoV-2-IN-41 is unique in its specific targeting of the viral protease, which is a critical enzyme for the maturation and replication of the virus. This specificity may offer advantages in terms of efficacy and reduced potential for off-target effects compared to other antiviral agents.
属性
分子式 |
C22H30F3N5O4S2 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
(8S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-7-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxamide |
InChI |
InChI=1S/C22H30F3N5O4S2/c1-20(2,3)15(29-19(34)22(23,24)25)18(33)30-11-21(35-6-7-36-21)9-14(30)17(32)28-13(10-26)8-12-4-5-27-16(12)31/h12-15H,4-9,11H2,1-3H3,(H,27,31)(H,28,32)(H,29,34)/t12-,13-,14-,15+/m0/s1 |
InChI 键 |
LQBRGTAIBBFUJJ-ZQDZILKHSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)N1CC2(C[C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F |
规范 SMILES |
CC(C)(C)C(C(=O)N1CC2(CC1C(=O)NC(CC3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


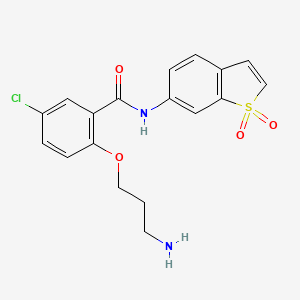
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
